PC(O-16:0/18:2(9Z,12Z))
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Overview
Description
PC(O-16:0/18:2(9Z, 12Z)), also known as PC ae C34:2 or PC(O-34:2), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-16:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-16:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-16:0/18:2(9Z, 12Z)) has been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-16:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-16:0/18:2(9Z, 12Z)) can be biosynthesized from linoleic acid.
1-hexadecyl-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:2 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and [(9Z,12Z)-octadecadienoyl respectively. It is a phosphatidylcholine O-34:2 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a linoleic acid.
Scientific Research Applications
Liquid Chromatography/Mass Spectrometry in LDL and HDL Analysis
A study by Hui et al. (2012) utilized PC(O-16:0/18:2(9Z,12Z)) in the quantitative determination of phosphatidylcholine hydroperoxides during copper oxidation of LDL and HDL. They employed liquid chromatography/mass spectrometry (LC/MS) for this analysis, demonstrating the compound's utility in lipid oxidation studies and its potential for exploring oxidative mechanisms in lipoproteins (Hui et al., 2012).
LC/MS in Analyzing Phosphatidylcholine Hydroperoxides
Another study by Hui et al. (2010) developed a method using LC/MS for the qualitative and quantitative analysis of phosphatidylcholine hydroperoxides in human plasma, including PC(O-16:0/18:2(9Z,12Z)). This method enabled the identification of specific phosphatidylcholine species in biological samples, thus aiding in understanding the role of these compounds in biological systems (Hui et al., 2010).
properties
CAS RN |
88542-95-4 |
---|---|
Product Name |
PC(O-16:0/18:2(9Z,12Z)) |
Molecular Formula |
C42H82NO7P |
Molecular Weight |
744.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,41H,6-13,15,17-19,21,23-40H2,1-5H3/b16-14-,22-20-/t41-/m1/s1 |
InChI Key |
IQACMFWAGALEAQ-WESJWMGVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Other CAS RN |
88542-95-4 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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